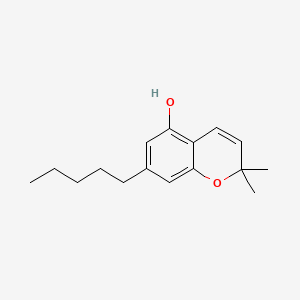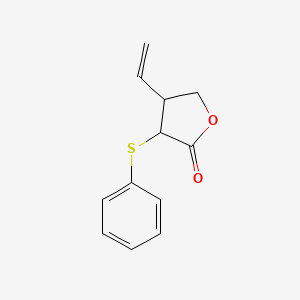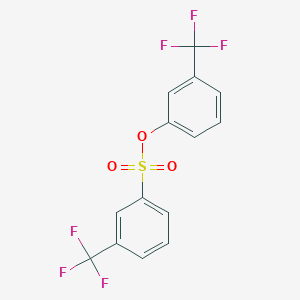
DL-N-Acetyl-1-nitrosotryptophan methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-N-Acetyl-1-nitrosotryptophan methyl ester is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group, a nitroso group, and a methyl ester group attached to the tryptophan backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-N-Acetyl-1-nitrosotryptophan methyl ester typically involves the following steps:
Acetylation: Tryptophan is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitrosation: The acetylated tryptophan is then subjected to nitrosation using sodium nitrite and hydrochloric acid to introduce the nitroso group.
Esterification: Finally, the nitrosated compound is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for acetylation and nitrosation steps.
Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DL-N-Acetyl-1-nitrosotryptophan methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Hydrolysis: Produces DL-N-Acetyl-1-nitrosotryptophan and methanol.
Reduction: Produces DL-N-Acetyl-1-aminotryptophan methyl ester.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DL-N-Acetyl-1-nitrosotryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of DL-N-Acetyl-1-nitrosotryptophan methyl ester involves:
Molecular Targets: It interacts with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways: Modulates pathways related to serotonin and kynurenine production, which are crucial for various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- DL-N-Acetyltryptophan methyl ester
- DL-N-Nitrosotryptophan methyl ester
- DL-N-Acetyl-1-aminotryptophan methyl ester
Uniqueness
DL-N-Acetyl-1-nitrosotryptophan methyl ester is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53659-33-9 |
|---|---|
Fórmula molecular |
C14H15N3O4 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
methyl (2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H15N3O4/c1-9(18)17(16-20)13(14(19)21-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3/t13-/m0/s1 |
Clave InChI |
AGKSTJOYUCWFJZ-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N=O |
SMILES canónico |
CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
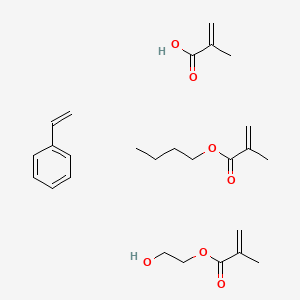
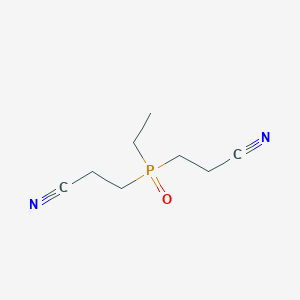
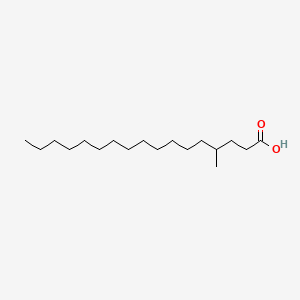
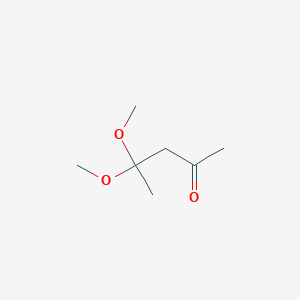
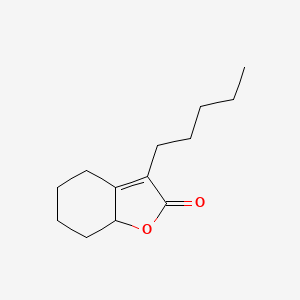
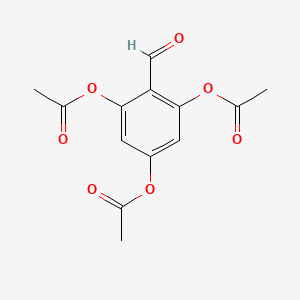
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
